molecular formula C25H22FN3O3 B11462126 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11462126
M. Wt: 431.5 g/mol
InChI Key: ADPUTCZLQJJHFX-UHFFFAOYSA-N
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Description

8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both pyrazolo and quinazolinone moieties, which contribute to its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core quinazolinone structure, followed by the introduction of the pyrazolo ring and subsequent functionalization with the 3,4-dimethoxyphenyl and 4-fluorophenyl groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction can reduce specific functional groups, typically using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the phenyl or pyrazoloquinazolinone rings.

Scientific Research Applications

8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules or studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one include other pyrazoloquinazolinone derivatives. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct advantages in terms of stability, reactivity, or biological activity.

Properties

Molecular Formula

C25H22FN3O3

Molecular Weight

431.5 g/mol

IUPAC Name

8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C25H22FN3O3/c1-14-24(15-4-7-18(26)8-5-15)25-27-13-19-20(29(25)28-14)10-17(11-21(19)30)16-6-9-22(31-2)23(12-16)32-3/h4-9,12-13,17H,10-11H2,1-3H3

InChI Key

ADPUTCZLQJJHFX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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